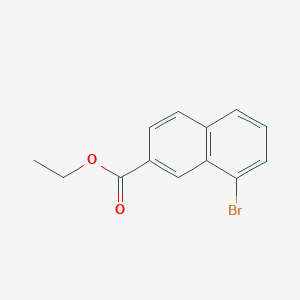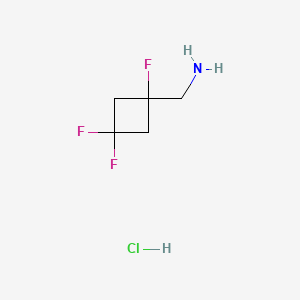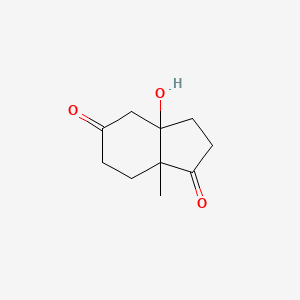
2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde is an organic compound with the molecular formula C11H8N2O2. It features a benzaldehyde moiety substituted with a hydroxyl group and a pyrimidinyl group. This compound is of interest due to its unique structure, which combines aromatic aldehyde and pyrimidine functionalities, making it valuable in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde can be achieved through several synthetic routes. One common method involves the Reimer-Tiemann reaction, which is used to introduce the formyl group into aromatic compounds. In this reaction, 4-methoxyphenol is treated with chloroform and a strong base, such as sodium hydroxide, to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Reimer-Tiemann reactions under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 2-Hydroxy-5-(5-pyrimidinyl)benzoic acid.
Reduction: 2-Hydroxy-5-(5-pyrimidinyl)benzyl alcohol.
Substitution: Various ethers or esters depending on the substituent used.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrimidinyl group can interact with nucleic acids, affecting DNA and RNA synthesis and function .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5-(2-pyrimidinyl)benzaldehyde: Similar structure but with the pyrimidinyl group in a different position.
2-Hydroxy-5-methoxybenzaldehyde: Lacks the pyrimidinyl group, making it less versatile in biological applications.
Uniqueness
2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde is unique due to the presence of both the hydroxyl and pyrimidinyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H8N2O2 |
|---|---|
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
2-hydroxy-5-pyrimidin-5-ylbenzaldehyde |
InChI |
InChI=1S/C11H8N2O2/c14-6-9-3-8(1-2-11(9)15)10-4-12-7-13-5-10/h1-7,15H |
Clave InChI |
HPQAHGRGPPOWML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CN=CN=C2)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13903556.png)

![2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid](/img/structure/B13903571.png)
![1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine](/img/structure/B13903575.png)


![2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine](/img/structure/B13903607.png)

![5-Oxabicyclo[2.1.1]hexan-2-amine](/img/structure/B13903618.png)
![[(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride](/img/structure/B13903627.png)
![(S)-3-Methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B13903631.png)
![[(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13903634.png)

